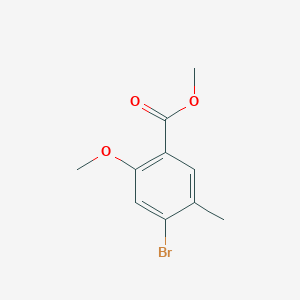
Methyl 4-bromo-2-methoxy-5-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-2-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, methoxy, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-methoxy-5-methylbenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2-methoxy-5-methylbenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Methyl 4-bromo-2-methoxy-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Products include alcohols or other reduced derivatives.
科学的研究の応用
Methyl 4-bromo-2-methoxy-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of methyl 4-bromo-2-methoxy-5-methylbenzoate depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the methoxy and ester groups undergo transformations through electron transfer processes. The molecular targets and pathways involved vary depending on the specific chemical or biological context.
類似化合物との比較
Methyl 4-bromo-2-methoxy-5-methylbenzoate can be compared with other similar compounds such as:
Methyl 4-bromo-2-methoxybenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 4-bromo-3-methylbenzoate: Similar structure but the methoxy group is replaced with a methyl group.
Methyl 2-bromo-5-methoxybenzoate: Similar structure but the positions of the bromine and methoxy groups are different.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various chemical and biological processes.
特性
分子式 |
C10H11BrO3 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC名 |
methyl 4-bromo-2-methoxy-5-methylbenzoate |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(10(12)14-3)9(13-2)5-8(6)11/h4-5H,1-3H3 |
InChIキー |
DASBGVGMWYRVFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Br)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


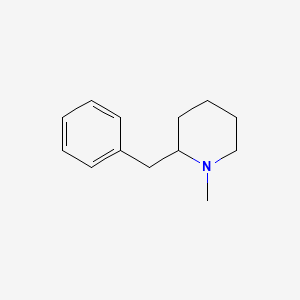
![(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B13913014.png)
![Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13913029.png)
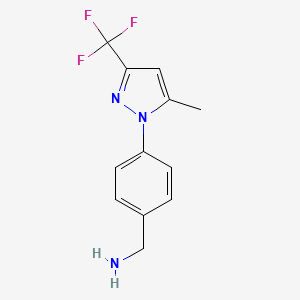

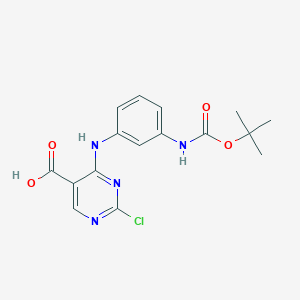
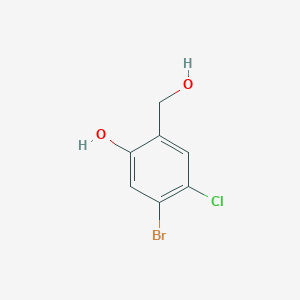
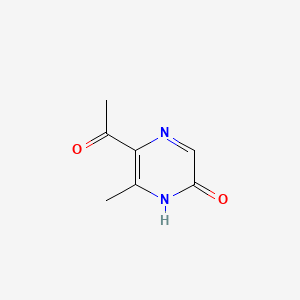

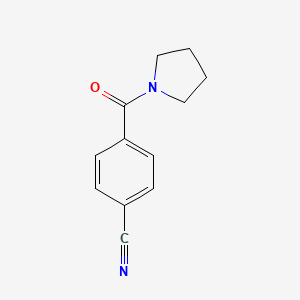
![3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13913074.png)
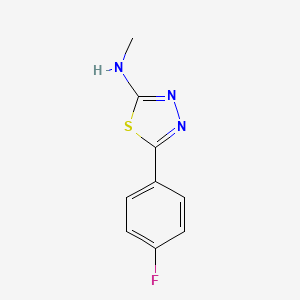

![[2-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13913096.png)
